molecular formula C20H22N2O3 B7713861 N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide

Numéro de catalogue B7713861
Poids moléculaire: 338.4 g/mol
Clé InChI: NEZBMKCZENRAGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, commonly known as FMISO, is a radiopharmaceutical compound used in Positron Emission Tomography (PET) imaging. FMISO is a hypoxia imaging agent that is used to detect hypoxic regions in tumors and other tissues. Hypoxic regions are areas in the body where the oxygen supply is insufficient, and these regions are known to be more resistant to radiation therapy and chemotherapy.

Mécanisme D'action

FMISO is a nitroimidazole derivative that undergoes a reduction reaction in hypoxic regions of the body. The reduction reaction of FMISO is catalyzed by nitroreductase enzymes, which are overexpressed in hypoxic regions. The reduction reaction of FMISO results in the formation of a highly reactive intermediate that binds covalently to macromolecules in the cells. The covalent binding of FMISO to macromolecules in the cells results in the accumulation of FMISO in hypoxic regions.
Biochemical and Physiological Effects:
FMISO is a hypoxia imaging agent that accumulates in hypoxic regions of the body. The accumulation of FMISO in hypoxic regions has been shown to be correlated with the oxygen tension in the tissues. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has been used to evaluate the hypoxic status of tumors and other tissues, and the results of these studies have shown that hypoxic regions are more resistant to radiation therapy and chemotherapy. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can also be used to monitor the response of tumors to therapy.

Avantages Et Limitations Des Expériences En Laboratoire

FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has several advantages for lab experiments. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a non-invasive imaging technique that can be used to visualize the hypoxic status of tumors and other tissues. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can be used to monitor the response of tumors to therapy, and it can also be used to evaluate the efficacy of new therapies. However, FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging also has some limitations. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a relatively expensive imaging technique, and it requires specialized equipment and expertise. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging also has limited spatial resolution, which can make it difficult to visualize small hypoxic regions.

Orientations Futures

There are several future directions for the use of FMISO in scientific research. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can be used to evaluate the hypoxic status of tumors and other tissues, and it can also be used to monitor the response of tumors to therapy. Future studies can focus on developing new therapies that target hypoxic regions in tumors. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can also be used to evaluate the efficacy of these new therapies. Another future direction for FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is to develop new hypoxia imaging agents that have improved spatial resolution and sensitivity. These new hypoxia imaging agents can be used to visualize smaller hypoxic regions in tumors and other tissues.

Méthodes De Synthèse

FMISO is synthesized by using a multistep synthesis method. The first step involves the reaction of furan-2-carboxylic acid with 2-amino-6-methyl-3-hydroxyquinoline to obtain the intermediate compound. The intermediate compound is then reacted with isobutyryl chloride to obtain the final product, FMISO. The synthesis method for FMISO has been optimized to obtain high radiochemical purity and specific activity.

Applications De Recherche Scientifique

FMISO is primarily used in N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging to detect hypoxic regions in tumors and other tissues. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a non-invasive imaging technique that uses radioactive tracers to visualize the metabolic activity of tissues in the body. FMISO is a hypoxia imaging agent that accumulates in hypoxic regions of the body, and the accumulation of FMISO can be visualized using N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has been used in various preclinical and clinical studies to evaluate the hypoxic status of tumors and other tissues.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)20(24)22(12-17-5-4-8-25-17)11-16-10-15-9-14(3)6-7-18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZBMKCZENRAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.